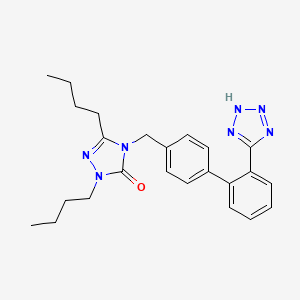

2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one

Übersicht

Beschreibung

SC-51316 ist ein nicht-peptidischer Angiotensin-II-Rezeptor-Antagonist. Es ist bekannt für seine Fähigkeit, die Pressor-Reaktion auf Angiotensin II zu hemmen, was es zu einer wertvollen Verbindung bei der Behandlung von Bluthochdruck macht. SC-51316 ist ein oral aktiver Wirkstoff, der in verschiedenen Tiermodellen eine Wirksamkeit bei der Senkung des Blutdrucks gezeigt hat .

Vorbereitungsmethoden

Die Synthese von SC-51316 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Triazolonderivat ist. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Triazolonrings: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen, um den Triazolon-Kern zu bilden.

Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen in den Triazolon-Kern eingeführt. Diese Reaktionen werden unter spezifischen Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Substituenten korrekt positioniert sind.

Analyse Chemischer Reaktionen

SC-51316 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: SC-51316 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Reduktionsreaktionen können an SC-51316 durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten. Typische Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: SC-51316 kann Substitutionsreaktionen unterliegen, bei denen ein oder mehrere Substituenten am Molekül durch verschiedene Gruppen ersetzt werden.

Wissenschaftliche Forschungsanwendungen

Based on the available search results, here's what is known about the applications of the chemical compound "2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one":

Primary Use

- SC-51316 Synthesis: "2,5-Dibutyl-2,4-dihydro-4-[[2-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4' - yl]methyl]-3H-1,2,4-triazol-3-one," also known as SC-51316, has been synthesized as a potent and orally active compound .

Related Compounds and Research Context

- Tetrazole Derivatives: The search results highlight research and products related to tetrazole compounds, including 5-methyl-1h-tetrazole and N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)acetamide . These compounds are used in various applications, from scientific research to chemical synthesis .

- Dietary Analysis: While seemingly unrelated, the mention of "DietGlance" and its use of multimodal sensing to detect ingestion behaviors and analyze food content demonstrates advanced analytical techniques that could potentially be adapted or applied in chemical compound analysis or detection .

- GPCR Profiling: AiGPro, a multi-task model for profiling G protein-coupled receptors (GPCRs), uses tokenizing and embedding of protein sequences and compound SMILES inputs, which indicates methods for analyzing compound activities .

- Tetrazole as a Tetrazole-1-acetamide Derivative: N,N-DIBUTYL-2,5-DIHYDRO-5-THIOXO-1H-TETRAZOLE-1-ACETAMIDE, a tetrazole derivative, is used as a chemical intermediate .

Potential Areas of Application

Given the context of the search results, potential areas of application for "this compound" (SC-51316) could include:

- Pharmaceutical Research: As a potent and orally active compound, SC-51316 may have applications in drug development, particularly in areas where tetrazole-containing compounds have shown promise .

- Agrochemicals: Tetrazole derivatives are used in agrochemicals .

- Material Science: Tetrazole compounds can be used in material science .

Wirkmechanismus

SC-51316 exerts its effects by antagonizing the angiotensin II type 1 receptor. This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. By blocking the angiotensin II type 1 receptor, SC-51316 prevents the binding of angiotensin II, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. This leads to a reduction in blood pressure and a decrease in the workload on the heart .

Vergleich Mit ähnlichen Verbindungen

SC-51316 ist unter den Angiotensin-II-Rezeptor-Antagonisten einzigartig aufgrund seiner nicht-peptidischen Natur. Zu ähnlichen Verbindungen gehören:

Losartan: Ein bekannter Angiotensin-II-Rezeptor-Antagonist, der ebenfalls zur Behandlung von Bluthochdruck eingesetzt wird. Im Gegensatz zu SC-51316 ist Losartan eine peptidische Verbindung.

Valsartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit ähnlichem Wirkmechanismus. Valsartan ist ebenfalls eine peptidische Verbindung.

SC-51316 zeichnet sich durch seine nicht-peptidische Struktur aus, die im Vergleich zu peptidischen Angiotensin-II-Rezeptor-Antagonisten Vorteile in Bezug auf Stabilität und Bioverfügbarkeit bieten kann.

Biologische Aktivität

2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one (commonly referred to as SC-51316) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 133690-62-7 |

| Molecular Formula | C24H29N7O |

| Molecular Weight | 431.53 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

The compound is known to act as an angiotensin II receptor antagonist , which plays a crucial role in regulating blood pressure and fluid balance. This mechanism suggests its potential utility in treating conditions such as hypertension and heart failure. The interaction with the angiotensin II receptor may inhibit vasoconstriction and promote vasodilation, leading to reduced blood pressure .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, research on related triazoline derivatives has shown promising anti-bacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The presence of halogen substituents in similar compounds has been linked to increased antibacterial efficacy .

Antitumor Activity

In addition to antimicrobial effects, SC-51316 has been investigated for its antitumor properties . Some derivatives have demonstrated significant cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions on the triazole ring can enhance antitumor activity .

Case Studies

-

Study on Antibacterial Activity :

- A series of 1,2,4-triazoline derivatives were synthesized and tested for their antibacterial properties.

- Results indicated that compounds with specific substituents showed higher inhibition zones compared to controls.

- The study concluded that the presence of certain functional groups significantly impacts antibacterial efficacy .

- Antitumor Efficacy :

Structure–Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of SC-51316 is highly dependent on its molecular structure. Key findings include:

- The presence of a biphenyl moiety enhances binding affinity to target receptors.

- Substituents at the 4-position of the triazole ring are critical for maintaining biological activity.

- Modifications can lead to significant changes in potency against bacterial strains and tumor cells .

Pharmacological Studies

Pharmacological evaluations have shown that SC-51316 can effectively lower blood pressure in animal models by antagonizing angiotensin II receptors. This property positions it as a potential candidate for further development in cardiovascular therapies .

Eigenschaften

CAS-Nummer |

133690-62-7 |

|---|---|

Molekularformel |

C24H29N7O |

Molekulargewicht |

431.5 g/mol |

IUPAC-Name |

2,5-dibutyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C24H29N7O/c1-3-5-11-22-27-31(16-6-4-2)24(32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)23-25-28-29-26-23/h7-10,12-15H,3-6,11,16-17H2,1-2H3,(H,25,26,28,29) |

InChI-Schlüssel |

STODEQQYGGTXOS-UHFFFAOYSA-N |

SMILES |

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC |

Kanonische SMILES |

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC |

Aussehen |

Solid powder |

Key on ui other cas no. |

133690-62-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,5-dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one 3H-1,2,4-Triazol-3-one, 2,5-dibutyl-2,4-dihydro-4-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- SC 51316 SC-51316 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.